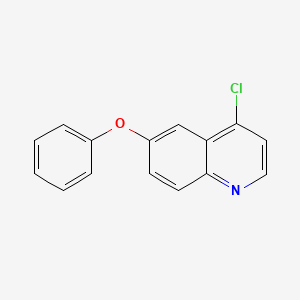

4-Chloro-6-phenoxyquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-6-phenoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-14-8-9-17-15-7-6-12(10-13(14)15)18-11-4-2-1-3-5-11/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTJCMGFQPGDDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC3=C(C=CN=C3C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-phenoxyquinoline: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 4-Chloro-6-phenoxyquinoline, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document delves into its chemical and physical properties, outlines a probable synthetic route, explores its reactivity, and discusses its potential applications, particularly in the realm of drug discovery. The information presented herein is curated for researchers, scientists, and professionals in drug development, aiming to provide both foundational knowledge and practical insights.

Introduction and Significance

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The substitution pattern on the quinoline ring system plays a crucial role in modulating its pharmacological effects. 4-Chloro-6-phenoxyquinoline combines the reactive 4-chloroquinoline core with a phenoxy group at the 6-position. This unique combination of functional groups suggests its potential as a versatile intermediate for the synthesis of more complex molecules with tailored biological activities. While direct experimental data on 4-Chloro-6-phenoxyquinoline is limited in publicly available literature, its properties and reactivity can be reasonably inferred from the well-established chemistry of related 4-chloroquinolines and phenoxy-substituted aromatic systems. This guide will synthesize available data with fundamental chemical principles to provide a detailed profile of this compound.

Physicochemical and Spectroscopic Properties

Detailed experimental data for 4-Chloro-6-phenoxyquinoline is not extensively reported. However, based on its molecular structure and data from similar compounds, we can predict its key properties.

Core Physical and Chemical Properties

The following table summarizes the predicted and known physicochemical properties of 4-Chloro-6-phenoxyquinoline.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀ClNO | PubChemLite[2] |

| Molecular Weight | 255.70 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

Spectroscopic Data (Predicted)

| Spectroscopy | Predicted Spectral Features |

| ¹H NMR | Aromatic protons on the quinoline and phenoxy rings would appear in the downfield region (approx. 7.0-8.5 ppm). The exact chemical shifts and coupling constants would depend on the electronic environment of each proton. |

| ¹³C NMR | Aromatic carbons would resonate in the range of 110-160 ppm. The carbon attached to the chlorine atom (C4) would be significantly influenced by its electronegativity. |

| Mass Spectrometry | The predicted exact mass for the protonated molecule [M+H]⁺ is 256.05237 m/z.[2] The mass spectrum would also show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl). |

| IR Spectroscopy | Characteristic peaks for C=C and C=N stretching in the aromatic rings (approx. 1500-1600 cm⁻¹), C-O-C stretching of the ether linkage (approx. 1200-1250 cm⁻¹), and C-Cl stretching (approx. 700-800 cm⁻¹). |

Synthesis of 4-Chloro-6-phenoxyquinoline

A plausible synthetic route for 4-Chloro-6-phenoxyquinoline involves a nucleophilic aromatic substitution (SNAᵣ) reaction. This approach is commonly used for the synthesis of phenoxyquinolines.[3]

Proposed Synthetic Pathway

The synthesis would likely start from a readily available precursor, 4,6-dichloroquinoline, and react it with phenol in the presence of a base. The greater reactivity of the chlorine atom at the 4-position of the quinoline ring compared to the 6-position allows for selective substitution.

Caption: Proposed synthesis of 4-Chloro-6-phenoxyquinoline.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for similar reactions and should be optimized for specific laboratory conditions.[3][4]

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4,6-dichloroquinoline (1.0 eq), phenol (1.1 eq), and potassium carbonate (2.0 eq).

-

Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-150°C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-Chloro-6-phenoxyquinoline.

Reactivity and Key Chemical Transformations

The reactivity of 4-Chloro-6-phenoxyquinoline is primarily dictated by the chloro substituent at the 4-position of the quinoline ring. This position is activated towards nucleophilic substitution.

Nucleophilic Aromatic Substitution at C4

The chlorine atom at the C4 position is a good leaving group and can be readily displaced by various nucleophiles. This makes 4-Chloro-6-phenoxyquinoline a valuable intermediate for introducing a wide range of functional groups at this position.

Caption: Key reactions of 4-Chloro-6-phenoxyquinoline.

This reactivity allows for the synthesis of diverse libraries of 6-phenoxyquinoline derivatives with potential biological activities. For instance, reaction with various amines can lead to the formation of 4-aminoquinoline derivatives, a class of compounds known for their antimalarial and anticancer properties.[5]

Potential Applications in Drug Discovery

The 4-phenoxyquinoline scaffold is a key feature in several potent anticancer drugs that act as kinase inhibitors.[3] These drugs often target signaling pathways involved in tumor growth and proliferation.[6] The presence of the 6-phenoxy group in 4-Chloro-6-phenoxyquinoline makes it an attractive starting material for the development of novel therapeutic agents.

Potential Therapeutic Targets:

-

Kinase Inhibitors: The 4-phenoxyquinoline core is found in drugs targeting VEGFR2 and c-Met kinases.[3] Derivatives of 4-Chloro-6-phenoxyquinoline could be synthesized and screened for their inhibitory activity against various kinases implicated in cancer.

-

Anticancer Agents: The quinoline ring system is a common motif in compounds with cytotoxic activity against various cancer cell lines.[3][7]

-

Antimicrobial Agents: Quinolone derivatives have a long history as antibacterial agents. Novel derivatives of 4-Chloro-6-phenoxyquinoline could be explored for their potential antimicrobial properties.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 4-Chloro-6-phenoxyquinoline is not available, general safety precautions for handling chlorinated aromatic and heterocyclic compounds should be followed. Related compounds like 4-chloroquinoline are known to be irritants to the eyes, respiratory system, and skin.[8][9][10]

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

-

Avoid inhalation of dust or vapors.[11]

-

Avoid contact with skin and eyes.[11]

-

In case of accidental exposure, follow standard first-aid procedures and seek medical attention if necessary.[10]

Conclusion

4-Chloro-6-phenoxyquinoline is a promising heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. Although direct experimental data is scarce, its chemical properties, reactivity, and potential applications can be reliably inferred from the well-established chemistry of its constituent moieties. The facile displacement of the 4-chloro group via nucleophilic aromatic substitution provides a versatile handle for the synthesis of diverse libraries of 6-phenoxyquinoline derivatives. Further research into the synthesis and biological evaluation of these derivatives is warranted to explore their full therapeutic potential, particularly in the development of novel kinase inhibitors and anticancer agents.

References

- Vertex AI Search. (n.d.). 4-Chloro-6,7-dimethoxyquinoline: Key Intermediate for Anticancer Drug Synthesis and Pharmaceutical Applications.

- Benchchem. (n.d.). physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.

- ChemicalBook. (n.d.). 4-chloro-6,7-dimethoxyquinoline | 35654-56-9.

- ResearchGate. (n.d.). (PDF) 4-Chloro-6,7-dimethoxyquinoline.

- Santa Cruz Biotechnology. (n.d.). 4-Chloroquinoline.

- PubChemLite. (n.d.). 4-chloro-6-phenoxyquinoline (C15H10ClNO).

- Google Patents. (n.d.). EP0569021A1 - Process for the preparation of 4-phenoxyquinoline compounds.

- ResearchGate. (n.d.). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives.

- PubChem. (n.d.). 4-Chloro-6-methoxyquinoline.

- PubChem. (n.d.). 4-Chloroquinoline.

- PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline.

- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Chloroquinoline.

- ECHEMI. (n.d.). 4-CHLORO-6-METHOXYQUINOLINE SDS, 4295-04-9 Safety Data Sheets.

- PubMed. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.

- Apollo Scientific. (2023). 4-Chloro-6-methoxyquinolin-7-ol Safety Data Sheet.

- Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.

- National Institute of Standards and Technology. (n.d.). Phenol, 4-chloro-. In NIST WebBook.

- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.

- EvitaChem. (n.d.). Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0.

- MDPI. (n.d.). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents.

Sources

- 1. Buy 8-Bromo-4-chloro-6-methylquinoline (EVT-1661004) | 1156602-22-0 [evitachem.com]

- 2. PubChemLite - 4-chloro-6-phenoxyquinoline (C15H10ClNO) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. EP0569021A1 - Process for the preparation of 4-phenoxyquinoline compounds - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.at [fishersci.at]

- 11. echemi.com [echemi.com]

Structural Elucidation and Analytical Characterization of 4-Chloro-6-phenoxyquinoline: A Strategic Guide

Executive Summary & Synthetic Context[2][3][4][5][6][7][8]

The 4-chloroquinoline scaffold is a privileged structure in medicinal chemistry, serving as the electrophilic core for numerous kinase inhibitors (e.g., Foretinib, Cabozantinib) and antimalarials.[1] The 4-chloro-6-phenoxyquinoline derivative presents unique characterization challenges due to the electronic influence of the phenoxy ether linkage and the potential for regioisomerism during cyclization.[2]

Accurate structural elucidation is not merely an academic exercise; it is a critical quality attribute (CQA). In the standard Gould-Jacobs synthesis , the cyclization of the anilino-acrylate intermediate can theoretically yield regioisomers if the starting aniline possesses meta-substitution. While 4-phenoxyaniline (para-substituted) heavily favors the 6-phenoxy product, trace amounts of the 7-phenoxy isomer or incomplete chlorination intermediates (4-quinolones) must be ruled out.[2]

This guide provides a self-validating analytical workflow to definitively assign the structure of 4-chloro-6-phenoxyquinoline, distinguishing it from potential isomers and process impurities.[2]

Synthesis-Driven Impurity Profiling[5]

To understand what we are detecting, we must understand the origin.[1] The synthesis typically proceeds via the condensation of 4-phenoxyaniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and chlorination.

Table 1: Key Process Impurities & Structural Risks[1]

| Impurity / Target | Origin | Analytical Risk Factor | Detection Strategy |

| Target Molecule | 4-Chloro-6-phenoxyquinoline | N/A | Full NMR/MS/IR Suite |

| Precursor A | 4-Hydroxy-6-phenoxyquinoline | Incomplete Chlorination | Broad OH stretch (IR), Mass (+18 shift from Cl product if hydrolyzed) |

| Regioisomer | 4-Chloro-7-phenoxyquinoline | Cyclization ambiguity (rare for para-aniline) | 1H NMR Coupling Constants ( |

| Hydrolysis Product | 4-Phenoxyaniline | Unreacted Starting Material | LC-MS (distinct retention), Amine signals in NMR |

DOT Diagram 1: Synthetic Pathway & Isomer Logic

Figure 1: The Gould-Jacobs synthetic pathway illustrating the origin of the target scaffold and the theoretical point of divergence for regioisomers.[2]

Analytical Characterization Matrix

Mass Spectrometry (HRMS)

The first validation step is confirming the molecular formula and the presence of the chlorine atom.[2]

-

Expected Molecular Ion (

): Calc. for -

Isotope Pattern (Critical): Chlorine possesses two stable isotopes,

(75.77%) and

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the ether linkage and the absence of carbonyl/hydroxyl groups from the precursor.[2]

-

C-O-C Stretch (Ether): Strong bands at 1230–1250 cm⁻¹ (asymmetric) and 1000–1100 cm⁻¹ (symmetric).[1][2]

-

C-Cl Stretch: Characteristic band at 700–750 cm⁻¹.[2]

-

Absence Check: No broad band at 3100–3400 cm⁻¹ (OH of 4-hydroxy precursor) and no strong carbonyl peak at 1650 cm⁻¹ (4-quinolone tautomer).[2]

NMR Spectroscopy: The Elucidation Core

This is the definitive method for proving regiochemistry (6-phenoxy vs. 7-phenoxy).[2]

Sample Preparation: Dissolve 10-15 mg in 0.6 mL DMSO-

1H NMR Assignment Strategy

The quinoline ring protons are the diagnostic handles.[2]

| Proton Position | Multiplicity | Approx. Shift (ppm) | Coupling Logic ( |

| H-2 | Singlet (or d, small | 8.6 – 8.8 | Characteristic of 4-substituted quinolines.[1][2] Deshielded by N. |

| H-3 | Singlet | 7.6 – 7.8 | Upfield due to shielding by the 4-Cl group? No, usually distinct.[1][2] |

| H-5 | Doublet (d) | 8.0 – 8.2 | Diagnostic: Peri-position to Cl.[2] Shows meta-coupling ( |

| H-7 | Doublet of Doublets (dd) | 7.4 – 7.6 | Coupled ortho to H-8 ( |

| H-8 | Doublet (d) | 7.9 – 8.1 | Coupled ortho to H-7 ( |

| Phenoxy Ring | Multiplets | 7.1 – 7.5 | Typical monosubstituted benzene pattern (2H ortho, 2H meta, 1H para).[1][2] |

Distinguishing 6-Phenoxy from 7-Phenoxy

This is the most common confusion point.[2]

-

Scenario A (6-Phenoxy - Target): H-5 is a narrow doublet (

Hz, meta coupling only).[1][2] H-8 is a wide doublet ( -

Scenario B (7-Phenoxy - Isomer): H-8 is a narrow doublet (

Hz, meta coupling to H-6).[1][2] H-5 is a wide doublet (

Self-Validating Check: Look at the proton most deshielded by the 4-Cl group (the peri-proton, H-5).[2]

-

If the peri-proton (approx 8.0-8.2 ppm) is a narrow doublet (meta-coupled), the substituent is at position 6. (CONFIRMED TARGET)

-

If the peri-proton is a wide doublet (ortho-coupled), the substituent is at position 7.

13C NMR & 2D Experiments

-

HMBC (Heteronuclear Multiple Bond Correlation): Crucial for connecting the phenoxy oxygen to the quinoline core.[2]

Decision Tree for Elucidation

The following workflow ensures no ambiguity remains in the structural assignment.

DOT Diagram 2: Analytical Decision Logic

Figure 2: Analytical decision tree for distinguishing the target 6-phenoxy regioisomer from the 7-phenoxy impurity.

Functional Validation (Chemical Reactivity)

As a final "functional" proof of structure, the lability of the C-4 chlorine can be tested.

Protocol:

-

React 5 mg of the product with an excess of benzylamine in ethanol at reflux for 30 minutes.

-

Monitor via TLC or LC-MS.[2]

-

Result: Complete conversion to N-benzyl-6-phenoxyquinolin-4-amine.

-

Why this works: The 4-Cl is highly susceptible to

due to the activating ring nitrogen.[2] If the chlorine were at a different position (e.g., on the phenoxy ring due to a synthesis error), this reaction would not proceed under mild conditions.[1]

References

-

Gould, R. G., & Jacobs, W. A. (1939).[1][2][3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[1][3]

-

Joule, J. A., & Mills, K. (2010).[1][2] Heterocyclic Chemistry (5th ed.). Wiley.[2] (Standard reference for Quinoline reactivity and NMR shifts). [1][2]

-

National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 69140, 4-Chloroquinoline.[1][2] (Reference for base scaffold NMR shifts). [1][2]

-

Wu, M. (2011).[1][2] 4-Chloro-6,7-dimethoxyquinoline.[4][2][5] Acta Crystallographica Section E, E67, o2982.[1][2] (Crystal structure reference for planar quinoline stacking).

Sources

- 1. rsc.org [rsc.org]

- 2. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ablelab.eu [ablelab.eu]

- 4. 4-Chloro-6,7-dimethoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Chloro-6-phenoxyquinoline: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-6-phenoxyquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to its unique structural features, combining the quinoline core with a phenoxy moiety, this molecule presents a compelling scaffold for the development of novel therapeutic agents and functional materials. This document will delve into the putative physicochemical properties, propose a detailed synthetic protocol, outline methods for its characterization, and discuss its potential applications, particularly in the realm of drug discovery. The information presented herein is synthesized from established chemical principles and data from structurally related analogs, providing a solid foundation for researchers embarking on the study of this compound.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1] The versatility of the quinoline core allows for substitution at various positions, enabling the fine-tuning of its pharmacological profile. The introduction of a phenoxy group, in particular, has been shown to be a successful strategy in the design of potent kinase inhibitors and other targeted therapies.[1] This guide focuses on the specific derivative, 4-Chloro-6-phenoxyquinoline, a molecule that, while not extensively cataloged, holds significant promise based on the established pharmacology of its constituent parts.

Physicochemical Properties and Identification

As of the latest literature review, a specific CAS (Chemical Abstracts Service) number for 4-Chloro-6-phenoxyquinoline has not been prominently reported in major chemical databases. This suggests that it may be a novel or less-common research chemical. The following table summarizes the predicted and extrapolated physicochemical properties based on its constituent functional groups and data from analogous compounds such as 4-chloroquinoline and various phenoxyquinolines.

| Property | Predicted Value/Information | Basis for Prediction |

| CAS Number | Not readily available. Requires synthesis and characterization for registration. | |

| Molecular Formula | C₁₅H₁₀ClNO | Calculated from the chemical structure |

| Molecular Weight | 255.70 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature (e.g., white to off-white or pale yellow powder/crystals) | Based on similar quinoline derivatives |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | General solubility of heterocyclic aromatic compounds |

| Melting Point | Estimated to be in the range of 100-150 °C | Extrapolated from related phenoxyquinoline structures |

Proposed Synthesis of 4-Chloro-6-phenoxyquinoline

The synthesis of 4-Chloro-6-phenoxyquinoline can be strategically approached through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the displacement of a suitable leaving group from the quinoline core by a phenoxide nucleophile. A plausible and efficient synthetic route is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 4,6-dichloroquinoline and phenol as readily available starting materials. The key bond formation is the ether linkage at the C-6 position of the quinoline ring.

Caption: Retrosynthetic analysis of 4-Chloro-6-phenoxyquinoline.

Step-by-Step Experimental Protocol

This protocol describes the synthesis of 4-Chloro-6-phenoxyquinoline from 4,6-dichloroquinoline and phenol.

Materials:

-

4,6-Dichloroquinoline

-

Phenol

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of the Reaction Mixture:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add phenol (1.1 equivalents) to anhydrous DMF.

-

Under a nitrogen atmosphere, add potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents, handle with extreme care) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes to an hour to ensure the formation of the sodium or potassium phenoxide.

-

-

Nucleophilic Aromatic Substitution:

-

To the solution of the phenoxide, add 4,6-dichloroquinoline (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

-

Work-up and Isolation:

-

Once the reaction is complete (typically after 4-12 hours), cool the mixture to room temperature.

-

Carefully quench the reaction by pouring the mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be employed to obtain the pure 4-Chloro-6-phenoxyquinoline.

-

Caption: Synthetic workflow for 4-Chloro-6-phenoxyquinoline.

Analytical Characterization

To confirm the identity and purity of the synthesized 4-Chloro-6-phenoxyquinoline, a combination of spectroscopic and analytical techniques is essential.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Will provide detailed information about the molecular structure, confirming the connectivity of the atoms and the successful formation of the desired product.

-

Mass Spectrometry (MS): Will determine the molecular weight of the compound and can provide fragmentation patterns that further support the proposed structure.

-

Infrared (IR) Spectroscopy: Will identify the characteristic functional groups present in the molecule, such as the C-O-C ether linkage and the aromatic C-H bonds.

-

High-Performance Liquid Chromatography (HPLC): Will be used to assess the purity of the final compound.

-

Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline solid.

Potential Applications in Drug Discovery

The 4-Chloro-6-phenoxyquinoline scaffold is a promising starting point for the development of novel therapeutic agents. The presence of the chloro-substituent at the 4-position offers a handle for further chemical modification, such as the introduction of various amine side chains, which is a common strategy in the design of kinase inhibitors and other targeted therapies.

Kinase Inhibition

Many potent kinase inhibitors feature a 4-aminoquinoline core. The 4-chloro group in 4-Chloro-6-phenoxyquinoline is a good leaving group, allowing for its displacement by various amines to generate a library of 4-amino-6-phenoxyquinoline derivatives. These compounds could be screened for activity against a panel of kinases implicated in cancer and other diseases. The phenoxy group at the 6-position can also be modified to optimize binding affinity and selectivity.

Caption: Drug discovery workflow starting from 4-Chloro-6-phenoxyquinoline.

Other Potential Therapeutic Areas

Beyond kinase inhibition, the quinoline scaffold is known for its antimalarial, antibacterial, and antiviral activities.[1] The unique substitution pattern of 4-Chloro-6-phenoxyquinoline may confer novel biological properties that warrant investigation in these and other therapeutic areas.

Safety and Handling

While specific toxicity data for 4-Chloro-6-phenoxyquinoline is not available, it should be handled with the standard precautions for a novel research chemical. Based on the safety profiles of related compounds like 4-chloroaniline and other chlorinated aromatic compounds, the following precautions are recommended:[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[3][4]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials. Keep the container tightly closed.[3]

Conclusion

4-Chloro-6-phenoxyquinoline represents a promising, yet underexplored, chemical entity with significant potential in drug discovery and materials science. This technical guide provides a foundational understanding of its predicted properties, a detailed synthetic protocol, and a roadmap for its characterization and potential applications. As researchers begin to synthesize and investigate this molecule, a more complete picture of its chemical and biological properties will emerge, paving the way for the development of novel and impactful technologies.

References

- Vertex AI Search. (2024).

-

PubChem. (n.d.). 4-Chloro-6-fluoroquinoline. Retrieved from [Link]

- Apollo Scientific. (2023).

- ECHEMI. (n.d.).

-

ResearchGate. (n.d.). Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. Retrieved from [Link]

- Benchchem. (n.d.). Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.

-

Quora. (2020). How might one synthesis 4-chloro quinoline?. Retrieved from [Link]

-

NJ.gov. (n.d.). 4-CHLOROANILINE HAZARD SUMMARY. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

PubChem. (n.d.). 4-Chloro-6-methoxyquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). 4-Chloro-6,7-dimethoxyquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloroquinoline. Retrieved from [Link]

- Santa Cruz Biotechnology. (n.d.).

- Google Patents. (n.d.). EP0569021A1 - Process for the preparation of 4-phenoxyquinoline compounds.

-

PubMed. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Retrieved from [Link]

-

Atlantis Press. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

-

MDPI. (n.d.). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from [Link]

Sources

Introduction: The Quinoline Scaffold and the Rise of 4-Phenoxyquinoline Derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Chloro-6-phenoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the biological activities of 4-chloro-6-phenoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, mechanisms of action, and its potential as a scaffold for the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1] Quinoline derivatives have been extensively investigated and developed as antimalarial, antibacterial, and anticancer agents.[1] Among the various classes of quinoline derivatives, the 4-phenoxyquinoline skeleton has emerged as a particularly promising pharmacophore, especially in the realm of oncology.[2][3]

The strategic placement of a phenoxy group at the 4-position of the quinoline ring system imparts unique physicochemical properties and allows for diverse substitutions, leading to compounds with potent and selective biological activities. This guide focuses on a key member of this family, 4-chloro-6-phenoxyquinoline, and its derivatives, exploring their synthesis, biological evaluation, and therapeutic potential.

Synthesis of 4-Chloro-6-phenoxyquinoline and Its Analogs

The synthesis of 4-phenoxyquinoline derivatives is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The general approach involves the reaction of a substituted 4-chloroquinoline with a corresponding phenol in the presence of a base.

A representative synthetic scheme for 6-halo, 4-phenoxy-quinoline derivatives is presented below.[4]

Caption: General synthetic scheme for 4-phenoxyquinoline derivatives.

Experimental Protocol: Microwave-Assisted Synthesis

Modern synthetic approaches often employ microwave irradiation to accelerate reaction times and improve yields. A green chemistry approach for the synthesis of 7-chloro-4-phenoxyquinolines has been developed using microwave energy in an ionic liquid.[2][3]

Materials:

-

4,7-dichloroquinoline

-

Substituted phenol

-

1-methyl-3-butylimidazolium hexafluorophosphate ([bmim][PF6])

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, combine 4,7-dichloroquinoline (1 mmol) and the desired phenol (1.2 mmol).

-

Add [bmim][PF6] (2 mL) as the solvent and reaction medium.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-15 minutes).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water to remove the ionic liquid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 7-chloro-4-phenoxyquinoline derivative.

Anticancer Activity of 4-Chloro-6-phenoxyquinoline Derivatives

The primary therapeutic potential of 4-chloro-6-phenoxyquinoline and its analogs lies in their anticancer properties.[1][2] These compounds have been shown to exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.

Mechanism of Action: Kinase Inhibition

A significant body of research has demonstrated that 4-phenoxyquinoline derivatives act as potent inhibitors of various protein kinases, particularly receptor tyrosine kinases (RTKs).[2][5] Overexpression or mutations in RTKs are common drivers of tumor growth and progression.

Key kinase targets for 4-phenoxyquinoline derivatives include:

-

VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A critical mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][6]

-

c-Met (Hepatocyte Growth Factor Receptor): Involved in cell proliferation, motility, and invasion. Aberrant c-Met signaling is associated with poor prognosis in several cancers.[2][6][7]

-

EGFR (Epidermal Growth Factor Receptor): Plays a crucial role in cell growth and differentiation. EGFR is a well-established target for cancer therapy.[5]

-

Aurora Kinase B (AURKB): A key regulator of mitosis. Inhibition of AURKB leads to defects in cell division and subsequent cell death.[4]

The following diagram illustrates the inhibition of key signaling pathways by 4-phenoxyquinoline derivatives.

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

In Vitro Cytotoxicity

Derivatives of 4-phenoxyquinoline have demonstrated potent cytotoxic activity against a range of human cancer cell lines. The table below summarizes the in vitro activity of a promising derivative, compound 28 , a c-Met kinase inhibitor with a 4-phenoxy-6,7-disubstituted quinoline scaffold.[7]

| Cell Line | Cancer Type | IC50 of Compound 28 (µM) | IC50 of Foretinib (µM) |

| A549 | Lung Cancer | 0.08 | 0.17 |

| HT-29 | Colon Cancer | 0.12 | 0.40 |

| MKN-45 | Gastric Cancer | 0.05 | Not Reported |

| MDA-MB-231 | Breast Cancer | 0.22 | Not Reported |

| U87MG | Glioblastoma | 0.04 | 1.94 |

| NCI-H460 | Lung Cancer | 0.11 | 0.40 |

| SMMC7721 | Hepatocellular Carcinoma | 0.19 | Not Reported |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

4-Chloro-6-phenoxyquinoline derivative (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the 4-chloro-6-phenoxyquinoline derivative in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Assays

The direct inhibitory effect of 4-phenoxyquinoline derivatives on specific kinases is determined using enzyme inhibition assays.

| Compound | Target Kinase | IC50 (nM) |

| Compound 28 | c-Met | 1.4 |

Data from a study on 4-phenoxy-6,7-disubstituted quinolines possessing semicarbazones.[7]

Antimicrobial and Other Biological Activities

While the primary focus of research on 4-chloro-6-phenoxyquinoline derivatives has been on their anticancer potential, the broader quinoline class of compounds is known for its antimicrobial properties.[8][9][10] Some quinoline derivatives have shown activity against Gram-positive and Gram-negative bacteria.[10] The mechanism of antibacterial action for some quinoline analogs is associated with the inhibition of bacterial DNA gyrase and topoisomerase IV.

Additionally, certain 4-aryl-6-chloro-quinoline derivatives have been synthesized and evaluated for their anti-hepatitis B virus (HBV) activities, demonstrating moderate inhibition of HBsAg and HBeAg secretion.[11]

Pharmacokinetic Profile (ADME)

The development of a successful drug candidate requires favorable pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). While specific ADME data for 4-chloro-6-phenoxyquinoline is limited in the public domain, studies on related analogs provide some insights. For instance, the development of orally bioavailable 4-phenoxy-quinoline compounds as anticancer agents has been a focus, with modifications to the core structure made to improve pharmacokinetic profiles.[4] In silico ADME predictions and in vitro assays are crucial early steps in evaluating the drug-like properties of these compounds.[12][13]

Future Perspectives and Conclusion

4-Chloro-6-phenoxyquinoline represents a versatile and promising scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key receptor tyrosine kinases. The modular nature of its synthesis allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

-

In vivo efficacy studies: To validate the in vitro findings in animal models of cancer.

-

Detailed mechanistic studies: To further elucidate the downstream effects of kinase inhibition and explore potential off-target effects.

-

Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of lead compounds.

-

Exploration of other therapeutic areas: To investigate the potential of these compounds as antimicrobial or antiviral agents.

References

- Rodríguez Enciso, D. A., Puerto Galvis, C. E., & Kouznetsov, V. V. (2022). Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent. Current Organic Synthesis.

-

de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 25(15), 3456. Available from: [Link]

-

Li, X., et al. (2020). Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. Journal of Medicinal Chemistry, 63(23), 14788-14801. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 69140, 4-Chloroquinoline. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 228348, 4-Chloro-6-methoxyquinoline. Available from: [Link]

-

Kazim, A. L., et al. (2023). Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists. European Journal of Medicinal Chemistry, 246, 114959. Available from: [Link]

-

Al-Ostath, A. I., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(22), 7592. Available from: [Link]

- Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

-

Povarov, L. S. (2022). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Molecules, 27(19), 6543. Available from: [Link]

-

El-Sayed, M. A., et al. (2020). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Scientific Reports, 10(1), 1-15. Available from: [Link]

- Google Patents. (1993). EP0569021A1 - Process for the preparation of 4-phenoxyquinoline compounds.

-

Li, X., et al. (2013). Discovery and optimization of novel 4-phenoxy-6,7-disubstituted quinolines possessing semicarbazones as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(16), 4976-4987. Available from: [Link]

-

ResearchGate. (2022). Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent. Available from: [Link]

-

Chu, D. T., et al. (2000). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of Medicinal Chemistry, 43(19), 3504-3515. Available from: [Link]

-

Al-Tel, T. H., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4182. Available from: [Link]

-

Li, Y., et al. (2011). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. Bioorganic & Medicinal Chemistry Letters, 21(4), 1339-1341. Available from: [Link]

-

Iranian Journal of Pharmaceutical Sciences. (2025). 1-piperazinyl]-3-quinoline carboxylic acidusing spectrophotometric method. Available from: [Link]

-

Chen, Y. L., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. Molecules, 28(6), 2824. Available from: [Link]

- El-Sayed, N. F., et al. (2021). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. Saudi Pharmaceutical Journal, 29(11), 1279-1290.

-

Tang, X., et al. (2022). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 12(1), 1-10. Available from: [Link]

-

Eco-Vector Journals Portal. (2022). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Available from: [Link]

-

Wang, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(28), 17942-17954. Available from: [Link]

-

Li, D., et al. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 20(2), 887-895. Available from: [Link]

-

Ullah, A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1369061. Available from: [Link]

-

Ullah, A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1369061. Available from: [Link]

-

Griffith, D., et al. (2010). Enzyme inhibition as a key target for the development of novel metal-based anti-cancer therapeutics. Anti-Cancer Agents in Medicinal Chemistry, 10(4), 303-313. Available from: [Link]

-

Tang, X., et al. (2022). Synthesis of novel antibacterial and antifungal quinoxaline derivatives. RSC Advances, 12(1), 1-10. Available from: [Link]

Sources

- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 7. Discovery and optimization of novel 4-phenoxy-6,7-disubstituted quinolines possessing semicarbazones as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 13. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Synthesis and Significance of 4-Chloro-6-phenoxyquinoline: A Keystone Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its myriad derivatives, 4-Chloro-6-phenoxyquinoline has emerged as a critical building block in the design and synthesis of targeted therapies, particularly in oncology. This technical guide provides a comprehensive overview of the discovery and synthesis of 4-Chloro-6-phenoxyquinoline, delving into the chemical principles that underpin its preparation and exploring its strategic importance in the development of kinase inhibitors and other advanced pharmaceuticals. We will examine the evolution of synthetic methodologies, from classical approaches to modern catalytic systems, and provide detailed protocols for its laboratory-scale synthesis. Furthermore, this guide will illuminate the structure-activity relationships that make the 4-phenoxyquinoline moiety a cornerstone of contemporary drug design, offering insights for researchers engaged in the quest for novel therapeutic agents.

Introduction: The Enduring Legacy of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, has been a recurring motif in the annals of medicinal chemistry for over a century.[1] Its journey from a component of coal tar to the central nervous system of numerous blockbuster drugs is a testament to its remarkable chemical versatility and biological promiscuity.[2] This heterocyclic scaffold's ability to interact with a wide array of biological targets has led to its incorporation into antimalarials, antibacterials, and, more recently, a new generation of targeted anticancer agents.[3][4]

The strategic functionalization of the quinoline core allows for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. The introduction of a chlorine atom at the 4-position and a phenoxy group at the 6-position gives rise to 4-Chloro-6-phenoxyquinoline, a molecule pre-organized for further elaboration into complex drug architectures. The chloro substituent at the 4-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, providing a convenient handle for the introduction of various amine-containing pharmacophores.[5] Concurrently, the phenoxy group at the 6-position can modulate the electronic properties of the quinoline ring and participate in crucial binding interactions within the active sites of target proteins.

This guide will navigate the landscape of 4-Chloro-6-phenoxyquinoline, from the fundamental principles of its synthesis to its application as a pivotal intermediate in the quest for more effective and selective medicines.

The Genesis of a Scaffold: Discovery and Early Synthetic Endeavors

While a singular "discovery" paper for 4-Chloro-6-phenoxyquinoline is not readily identifiable in the historical literature, its conception can be understood as a logical progression in the broader exploration of quinoline chemistry. Early research into quinoline synthesis, dating back to the 19th century, laid the groundwork for the preparation of a vast library of substituted derivatives.[1] Key named reactions such as the Skraup, Doebner-von Miller, and Friedländer syntheses provided robust methods for constructing the quinoline core from various anilines and carbonyl compounds.[1]

The synthesis of 4-hydroxyquinolines, often as precursors to the more reactive 4-chloroquinolines, was a significant area of investigation. The Gould-Jacobs reaction, for instance, provides a versatile route to 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[1] Subsequent chlorination of the 4-hydroxy group, typically with reagents like phosphorus oxychloride (POCl₃), affords the corresponding 4-chloroquinoline.[5] This transformation is a cornerstone of quinoline chemistry, converting a relatively unreactive hydroxyl group into a highly versatile electrophilic center.

The introduction of a phenoxy group at the 6-position would have been a natural extension of these early synthetic explorations, driven by the desire to understand the impact of various substituents on the chemical and biological properties of the quinoline scaffold.

The Art of Synthesis: Crafting 4-Chloro-6-phenoxyquinoline

The synthesis of 4-Chloro-6-phenoxyquinoline is a multi-step process that hinges on the strategic construction of the quinoline core followed by key functionalization reactions. The most logical and widely applicable approach involves the synthesis of a 4,6-dihaloquinoline intermediate, which then undergoes a selective nucleophilic aromatic substitution to introduce the phenoxy group.

General Synthetic Strategy: A Modular Approach

The synthesis can be conceptually broken down into two main phases: the construction of the 4,6-dichloroquinoline core and the subsequent introduction of the phenoxy moiety. This modular approach allows for flexibility and the potential to introduce diversity at various positions of the quinoline ring.

Figure 1: General synthetic strategy for 4-Chloro-6-phenoxyquinoline.

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol is a representative example of how 4-Chloro-6-phenoxyquinoline can be synthesized in a laboratory setting. It is based on established methodologies for quinoline synthesis and nucleophilic aromatic substitution.

Step 1: Synthesis of 6-Chloro-4-hydroxyquinoline

This step can be achieved via a Gould-Jacobs reaction starting from 4-chloroaniline and diethyl (ethoxymethylene)malonate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-chloroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

-

Initial Condensation: Heat the mixture at 120-130 °C for 2 hours. The reaction mixture will gradually turn into a viscous oil.

-

Cyclization: Slowly add the hot reaction mixture to a preheated flask containing Dowtherm A (a mixture of diphenyl ether and biphenyl) at 250 °C. Maintain this temperature for 30 minutes to effect cyclization.

-

Work-up: Cool the reaction mixture to room temperature. The product, ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate. Filter the solid, wash with a non-polar solvent like hexane, and dry.

-

Hydrolysis and Decarboxylation: Reflux the isolated ester with an aqueous solution of sodium hydroxide (10-20%) until the ester is fully hydrolyzed. Acidify the cooled reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 4-5. The resulting 6-chloro-4-hydroxyquinoline-3-carboxylic acid will precipitate. Filter the solid and heat it in a high-boiling point solvent (e.g., Dowtherm A) to effect decarboxylation, affording 6-chloro-4-hydroxyquinoline.

Step 2: Synthesis of 4,6-Dichloroquinoline

The 4-hydroxy group is converted to a chloro group using a standard chlorinating agent.

-

Reaction Setup: In a fume hood, suspend 6-chloro-4-hydroxyquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

-

Chlorination: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction mixture by slowly pouring it onto crushed ice with vigorous stirring. Basify the acidic solution with a base such as sodium carbonate or ammonium hydroxide until the pH is neutral or slightly basic. The product, 4,6-dichloroquinoline, will precipitate as a solid.

-

Purification: Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Step 3: Synthesis of 4-Chloro-6-phenoxyquinoline

This final step involves a nucleophilic aromatic substitution reaction.

-

Reaction Setup: In a round-bottom flask, dissolve 4,6-dichloroquinoline (1.0 eq) and phenol (1.1 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base-mediated Reaction: Add a base, such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq), to the mixture.

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 to 120 °C. The progress of the reaction should be monitored by TLC. The reaction is typically complete within 4-12 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. The product will precipitate as a solid.

-

Purification: Filter the solid, wash thoroughly with water, and dry. The crude 4-Chloro-6-phenoxyquinoline can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

| Step | Starting Material | Reagents | Key Transformation | Typical Yield |

| 1 | 4-Chloroaniline | Diethyl (ethoxymethylene)malonate, Dowtherm A, NaOH, HCl | Gould-Jacobs reaction, hydrolysis, decarboxylation | 60-70% |

| 2 | 6-Chloro-4-hydroxyquinoline | POCl₃ | Chlorination | 80-90% |

| 3 | 4,6-Dichloroquinoline | Phenol, K₂CO₃, DMF | Nucleophilic Aromatic Substitution | 75-85% |

Table 1: Summary of the synthetic steps for 4-Chloro-6-phenoxyquinoline.

The Rationale Behind the Synthesis: A Chemist's Perspective

The choice of reagents and reaction conditions in the synthesis of 4-Chloro-6-phenoxyquinoline is guided by fundamental principles of organic chemistry.

-

Gould-Jacobs Reaction: This classical method is highly effective for constructing the 4-hydroxyquinoline core from readily available anilines. The high temperature required for the cyclization step is a key feature of this reaction, driving the intramolecular electrophilic aromatic substitution.

-

Chlorination with POCl₃: Phosphorus oxychloride is a powerful and cost-effective reagent for converting hydroxyl groups on heterocyclic rings into chlorides. The reaction proceeds through the formation of a chlorophosphate ester intermediate, which is then displaced by a chloride ion.

-

Nucleophilic Aromatic Substitution (SNAr): The selective substitution of the chlorine atom at the 4-position of 4,6-dichloroquinoline in the presence of the 6-chloro substituent is a critical aspect of this synthesis. The pyridine-like nitrogen atom in the quinoline ring acts as a strong electron-withdrawing group, activating the 4-position towards nucleophilic attack. The 6-position is significantly less activated. The use of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation of the base, leaving the phenoxide anion more nucleophilic.

Figure 2: Simplified mechanism of the nucleophilic aromatic substitution (SNAr) step.

Characterization and Validation: Confirming the Structure

The identity and purity of the synthesized 4-Chloro-6-phenoxyquinoline must be rigorously confirmed using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a characteristic set of signals for the aromatic protons on the quinoline and phenoxy rings. The chemical shifts and coupling patterns provide detailed information about the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the unique carbon atoms in the molecule, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the C-O-C ether linkage and the aromatic C-H and C=C bonds.

-

Melting Point: A sharp and well-defined melting point is a good indicator of the purity of the crystalline solid.

The Strategic Importance in Drug Discovery: A Gateway to Kinase Inhibitors

The 4-phenoxyquinoline scaffold is a prominent feature in a number of potent and selective kinase inhibitors, many of which are used in cancer therapy.[6][7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 4-phenoxyquinoline core provides a rigid framework that can be appropriately decorated with substituents to achieve high-affinity binding to the ATP-binding pocket of various kinases.

While a specific marketed drug that directly uses 4-Chloro-6-phenoxyquinoline as a starting material is not prominently documented, its value lies in its role as a key intermediate for the synthesis of a wide range of investigational compounds and analogues of existing drugs. For instance, the general structure of many VEGFR and c-Met kinase inhibitors incorporates a 4-phenoxyquinoline or a similar 4-anilinoquinazoline core.[8]

The synthesis of these inhibitors often involves the reaction of a 4-chloroquinoline or 4-chloroquinazoline intermediate with a substituted aniline or phenol.[9] The 6-phenoxy group in 4-Chloro-6-phenoxyquinoline can serve as a key pharmacophoric element, engaging in hydrophobic or π-stacking interactions within the kinase active site.

Figure 3: Role of 4-Chloro-6-phenoxyquinoline as a precursor to kinase inhibitor scaffolds.

Conclusion: A Versatile Tool for the Medicinal Chemist

4-Chloro-6-phenoxyquinoline stands as a testament to the enduring power of scaffold-based drug design. Its synthesis, rooted in well-established principles of heterocyclic chemistry, provides a reliable and scalable route to a key intermediate in the development of targeted therapies. The strategic placement of the chloro and phenoxy substituents offers a versatile platform for the creation of diverse libraries of compounds for biological screening.

As our understanding of the molecular drivers of disease continues to grow, the demand for sophisticated molecular tools to probe and modulate these pathways will only increase. 4-Chloro-6-phenoxyquinoline, with its inherent chemical reactivity and pharmacophoric potential, is poised to remain a valuable asset in the arsenal of medicinal chemists for years to come. This guide has provided a comprehensive overview of its discovery, synthesis, and significance, with the aim of empowering researchers to leverage this important scaffold in their own drug discovery endeavors.

References

-

Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives - ResearchGate. (n.d.). Retrieved from [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020, June 2). Retrieved from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved from [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. (n.d.). Retrieved from [Link]

-

Design, Synthesis and Pharmacological Evaluation of Novel 4-Phenoxyquinoline Derivatives as VEGFR2 Kinase Inhibitors for Tumor Treatment | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

-

Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed. (2019, May 15). Retrieved from [Link]

-

Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. (n.d.). Retrieved from [Link]

-

Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment - NIH. (n.d.). Retrieved from [Link]

-

Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI. (n.d.). Retrieved from [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. (2025, January 3). Retrieved from [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery - MDPI. (n.d.). Retrieved from [Link]

-

Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment | ACS Pharmacology & Translational Science. (2023, July 21). Retrieved from [Link]

-

Microwave-assisted Synthesis of Pharmacologically Active 4-Phenoxyquinolines and their Benzazole-quinoline Hybrids Through SNAr Reaction of 4,7-dichloroquinoline and Phenols Using [bmim][PF6] as a Green Solvent - ResearchGate. (2025, December 19). Retrieved from [Link]

-

Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. (n.d.). Retrieved from [Link]

-

Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor - PubMed. (2019, December 1). Retrieved from [Link]

-

Chemists synthesize an improved building block for medicines - ScienceDaily. (2024, July 3). Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. newdrugapprovals.org [newdrugapprovals.org]

Potential therapeutic targets of 4-Chloro-6-phenoxyquinoline

An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Chloro-6-phenoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Within this class, 4-Chloro-6-phenoxyquinoline represents a key pharmacophore with significant potential for drug development. This technical guide provides a comprehensive exploration of the potential therapeutic targets of 4-Chloro-6-phenoxyquinoline, drawing upon evidence from structurally related compounds and outlining experimental strategies for target identification and validation. The primary focus is on its promising anticancer properties, with additional discussion on its potential as an antibacterial and antiviral agent. This document is intended to serve as a resource for researchers and drug development professionals actively investigating novel quinoline-based therapeutics.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline and its derivatives are heterocyclic aromatic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse pharmacological activities.[1] The rigid bicyclic structure of quinoline provides a versatile scaffold for the design of molecules that can interact with a wide range of biological targets. This has led to the development of numerous approved drugs and clinical candidates for various diseases, including cancer, malaria, and bacterial infections.

The 4-phenoxyquinoline moiety, in particular, has been identified as a key structural motif in several potent anticancer agents that act as kinase inhibitors.[2] The phenoxy group at the 4-position can engage in crucial interactions within the ATP-binding pockets of various kinases, while the quinoline core provides a foundation for further chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. This guide will delve into the specific potential of 4-Chloro-6-phenoxyquinoline as a therapeutic agent by examining its likely molecular targets and the signaling pathways it may modulate.

Anticancer Potential: Targeting Key Oncogenic Pathways

The most significant therapeutic potential of 4-Chloro-6-phenoxyquinoline and its derivatives lies in the field of oncology. Structurally similar compounds have demonstrated potent activity against a variety of cancer cell lines, and several have advanced into clinical development.[2][3] The primary mechanisms of action appear to involve the inhibition of key signaling pathways that are frequently dysregulated in cancer.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Many 4-anilinoquinazoline and 4-phenoxyquinoline derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial regulators of cell growth, proliferation, and survival.[4] The structural similarity of 4-Chloro-6-phenoxyquinoline to these inhibitors suggests that it may also target this class of enzymes.

Potential RTK Targets:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression and mutations of EGFR are common in various cancers, making it a well-established therapeutic target.[4]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs play a critical role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4][5]

-

Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR signaling is involved in tumor growth, angiogenesis, and metastasis.[4]

-

c-Met: This RTK is implicated in tumor invasion and metastasis.[2][5]

Proposed Mechanism of Action:

The 4-phenoxyquinoline scaffold can act as an ATP-competitive inhibitor, binding to the kinase domain of RTKs and preventing the phosphorylation of downstream signaling molecules. This blockade of signal transduction can lead to the inhibition of cancer cell proliferation and the induction of apoptosis.

Caption: Workflow for evaluating the effect of 4-Chloro-6-phenoxyquinoline on the PI3K/Akt/mTOR pathway.

Disruption of Mitosis via Aurora Kinase B Inhibition

A novel mechanism of action for a 4-phenoxy-quinoline compound, LXY18, has been identified as the blockage of Aurora Kinase B (AURKB) relocalization during mitosis. [6]AURKB is a key regulator of cell division, and its inhibition leads to failed cytokinesis and subsequent cell death. [6]Given the structural similarity, 4-Chloro-6-phenoxyquinoline should be investigated for similar antimitotic activity.

Potential Effects of AURKB Disruption:

-

Inhibition of cytokinesis [6]* Broad-spectrum antimitotic activity [6]* Suppression of tumor growth in vivo [6]

Antibacterial Activity: Targeting DNA Gyrase

Beyond its anticancer potential, some quinoline derivatives have demonstrated efficacy as antibacterial agents by targeting DNA gyrase. [7]This enzyme is essential for bacterial DNA replication and is a validated target for antibiotics.

Proposed Mechanism of Action:

4-Chloro-6-phenoxyquinoline derivatives may bind to the active site of DNA gyrase, preventing it from carrying out its function of supercoiling and uncoiling DNA. [7]This leads to the inhibition of bacterial growth and, ultimately, cell death. This activity appears to be more pronounced against Gram-positive bacteria. [7] Experimental Protocol for DNA Gyrase Inhibition Assay:

-

Enzyme Source: Purified DNA gyrase from Staphylococcus aureus or other relevant bacterial species.

-

Substrate: Relaxed plasmid DNA.

-

Reaction: Incubate the enzyme, substrate, ATP, and varying concentrations of 4-Chloro-6-phenoxyquinoline.

-

Analysis: Use agarose gel electrophoresis to separate supercoiled and relaxed DNA. Inhibition is observed as a decrease in the amount of supercoiled DNA.

-

Quantification: Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme's activity.

Antiviral Potential: Inhibition of Hepatitis B Virus (HBV) Replication

Preliminary studies have indicated that 4-aryl-6-chloro-quinoline derivatives can inhibit the replication of the Hepatitis B virus (HBV). [8]This suggests a potential, though less explored, therapeutic avenue for 4-Chloro-6-phenoxyquinoline.

Reported Anti-HBV Activities:

-

Inhibition of HBV surface antigen (HBsAg) secretion [8]* Inhibition of HBV e antigen (HBeAg) secretion [8]* Inhibition of HBV DNA replication in HepG 2.2.15 cells [8] Further research is required to elucidate the specific viral or host targets responsible for these effects.

Summary of Potential Therapeutic Targets and Supporting Evidence

| Therapeutic Area | Potential Target(s) | Supporting Evidence from Structurally Similar Compounds | Key References |

| Oncology | EGFR, VEGFR, PDGFR, c-Met | Inhibition of RTKs by 4-anilinoquinazolines and 4-phenoxyquinolines. | [2][4][5] |

| PI3K/Akt/mTOR pathway | Inhibition of PI3K/mTOR by quinoline-chalcone derivatives. | [9][10] | |

| Aurora Kinase B | Blockage of AURKB relocalization by a 4-phenoxy-quinoline compound (LXY18). | [6] | |

| Infectious Disease | Bacterial DNA Gyrase | Inhibition of S. aureus DNA gyrase A by 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives. | [7] |

| Hepatitis B Virus | Inhibition of HBV replication and antigen secretion by 4-aryl-6-chloro-quinoline derivatives. | [8] |

Conclusion and Future Directions

4-Chloro-6-phenoxyquinoline is a promising chemical scaffold with the potential to be developed into a therapeutic agent for a range of diseases, most notably cancer. The existing body of research on structurally related compounds strongly suggests that its primary mode of action in an oncological context is likely the inhibition of key signaling pathways, including those mediated by RTKs and the PI3K/Akt/mTOR axis. Furthermore, the potential for novel mechanisms, such as the disruption of mitotic processes, warrants thorough investigation.

Future research should focus on the synthesis of a focused library of 4-Chloro-6-phenoxyquinoline analogs to establish a clear structure-activity relationship (SAR). In parallel, comprehensive in vitro and in vivo studies are necessary to validate the potential therapeutic targets discussed in this guide and to assess the compound's pharmacokinetic and toxicological profiles. Such a systematic approach will be crucial in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

-

Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. (2023-03-23). MDPI. Retrieved from [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. Retrieved from [Link]

-

4-Chloro-6-methoxyquinoline | C10H8ClNO | CID 228348. PubChem. Retrieved from [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022-09-29). MDPI. Retrieved from [Link]

-

Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. NIH. Retrieved from [Link]

-

4-chloro-6-ethoxyquinoline (C11H10ClNO). PubChem. Retrieved from [Link]

-

Molecular docking, discovery, synthesis, and pharmacological properties of new 6-substituted-2-(3-phenoxyphenyl)-4-phenyl quinoline derivatives; an approach to developing potent DNA gyrase inhibitors/antibacterial agents. (2017-01-06). PubMed. Retrieved from [Link]

- The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.

-

Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. ResearchGate. Retrieved from [Link]

-

Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives. ResearchGate. Retrieved from [Link]

-

Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. PMC - NIH. Retrieved from [Link]

-

Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. (2011-02-15). PubMed. Retrieved from [Link]

-

Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. ResearchGate. Retrieved from [Link]

-